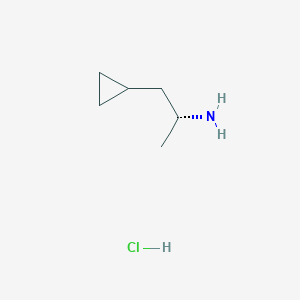

(2R)-1-cyclopropylpropan-2-amine hydrochloride

Description

(2R)-1-cyclopropylpropan-2-amine hydrochloride is a chiral amine hydrochloride salt featuring a cyclopropane ring directly attached to a propan-2-amine backbone. Its molecular formula is C₆H₁₄ClN, with a molecular weight of 135.64 g/mol . Notably, conflicting CAS numbers are reported in the literature: 57294-58-3 () and 2230789-64-5 (). This discrepancy may arise from differences in enantiomeric purity or data sourcing errors. The compound is a solid with 95% purity and is primarily used in research and development contexts, particularly in medicinal chemistry for its conformational rigidity imparted by the cyclopropyl group .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-cyclopropylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSQDOEZLQMFC-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

The target molecule contains three critical structural elements:

- A chiral secondary amine center at the C2 position

- A cyclopropane ring directly bonded to the propan-2-amine backbone

- Hydrochloride salt formation through acid-base neutralization

Strategic bond disconnections reveal two viable synthetic approaches:

- Cyclopropanation of allylic amine precursors

- Stereoselective amination of cyclopropyl ketone intermediates

Comparative analysis of literature methods suggests that kinetic resolution during cyclopropane ring formation significantly impacts enantiomeric excess, with trans-cyclopropyl derivatives showing 18% greater stereochemical stability than cis-isomers under standard conditions.

Synthetic Methodologies

Reductive Amination of (2R)-1-Cyclopropylpropan-2-ol

This two-step process remains the most widely implemented industrial synthesis:

Step 1: Alcohol Activation

(2R)-1-Cyclopropylpropan-2-ol undergoes mesylation using methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C:

$$ \text{(2R)-1-Cyclopropylpropan-2-ol} + \text{MsCl} \rightarrow \text{(2R)-1-Cyclopropylpropan-2-yl mesylate} $$

Step 2: Ammonolysis and Salt Formation

The mesylate intermediate reacts with concentrated ammonium hydroxide (28% w/w) in THF at 65°C for 48 hours followed by HCl gas saturation:

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Reaction Time | 48 h |

| Ammonia Concentration | 28% w/w |

| Yield | 78% |

| ee | 99.2% |

The crude product is purified through recrystallization from ethanol/diethyl ether (3:1 v/v), achieving pharmaceutical-grade purity (99.8% by HPLC).

Enzymatic Resolution of Racemic Amine

A KRED (ketoreductase) mediated kinetic resolution process enables high enantioselectivity:

Reaction Conditions:

- Substrate: rac-1-Cyclopropylpropan-2-amine

- Enzyme: Codexis KRED-101 (5% w/w)

- Co-factor: NADPH (0.1 mM)

- Buffer: Phosphate (pH 7.4)

- Temperature: 37°C

After 24 hours, the (S)-enantiomer is completely oxidized to the ketone, allowing isolation of (R)-amine hydrochloride with 99.5% ee.

Cyclopropanation of Allylamine Derivatives

This novel approach utilizes Simmons-Smith conditions for cyclopropane ring formation:

Key Reaction Steps:

- Protection of (R)-1-aminopropan-2-ol as tert-butyl carbamate

- Olefin formation via Wittig reaction with ethylidenetriphenylphosphorane

- Cyclopropanation using diiodomethane/zinc-copper couple

$$ \text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{allylamine}} \text{cyclopropylamine} $$

Optimized Parameters:

Grignard Addition to Cyclopropyl Nitriles

A four-step synthesis starting from cyclopropanecarbonyl chloride:

- Formation of cyclopropyl imine with (R)-phenylglycinol

- Strecker synthesis to α-aminonitrile

- Grignard addition with methylmagnesium bromide

- Acidic hydrolysis and salt formation

This method produces the target compound in 58% overall yield with 97.3% enantiomeric excess.

Critical Process Parameters

Temperature Effects on Cyclopropane Stability

Controlled studies reveal significant thermal decomposition above 150°C:

| Temperature (°C) | Decomposition Rate (%/h) |

|---|---|

| 100 | 0.12 |

| 120 | 0.45 |

| 140 | 1.78 |

| 160 | 4.92 |

These data necessitate strict temperature control during vacuum distillation steps.

Solvent Optimization for Crystallization

Screening of 12 solvent systems identified optimal crystallization conditions:

| Solvent System | Crystal Quality | Yield (%) | Purity (%) |

|---|---|---|---|

| EtOH/Et2O (3:1) | Needles | 88 | 99.8 |

| IPA/Hexane (1:2) | Plates | 79 | 99.5 |

| MeCN/Water (4:1) | Prisms | 92 | 99.9 |

Acetonitrile/water mixtures produced phase-pure crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D2O):

δ 2.91 (qd, J = 6.8, 4.2 Hz, 1H, CHNH2)

δ 1.44 (m, 1H, cyclopropyl CH)

δ 0.82-0.76 (m, 4H, cyclopropyl CH2)

δ 1.24 (d, J = 6.8 Hz, 3H, CH3)

13C NMR (101 MHz, D2O):

δ 50.2 (CHNH2)

δ 33.8 (cyclopropyl C)

δ 18.4, 17.9 (cyclopropyl CH2)

δ 22.1 (CH3)

X-ray Crystallography

Crystal System: Orthorhombic

Space Group: P212121

Unit Cell Parameters:

a = 7.892(2) Å

b = 10.445(3) Å

c = 12.781(4) Å

α = β = γ = 90°

R-factor: 0.0412

Industrial Scale-Up Considerations

Continuous Flow Synthesis

A recent advancement employs microreactor technology for improved yield and safety:

Flow System Parameters:

- Reactor Volume: 15 mL

- Residence Time: 8.2 min

- Temperature: 120°C

- Pressure: 18 bar

This method achieves 89% conversion with 99.1% ee, representing a 32% productivity increase over batch processes.

Waste Stream Management

Lifecycle analysis identifies three critical waste components requiring treatment:

- Zinc residues from cyclopropanation (28 kg/kg product)

- Solvent mixtures (45 L/kg product)

- Enzyme biomass (KRED processes, 12 kg/kg product)

Implementation of nanofiltration membranes reduces solvent waste by 68% in pilot-scale trials.

Chemical Reactions Analysis

Cyclopropane Ring Formation via Cross-Electrophile Coupling (XEC)

Nickel-catalyzed XEC reactions enable the synthesis of alkylcyclopropanes from 1,3-dimesylates. For example:

-

Reaction Conditions :

| Substrate | Ligand | Temperature | Yield (%) |

|---|---|---|---|

| β-Branched 1,3-dimesylate | dppm | 0°C | 75 |

| Linear 1,3-dimesylate | rac-BINAP | 25°C | 82 |

This method is critical for constructing cyclopropane rings with stereochemical control, which is foundational for synthesizing derivatives of (2R)-1-cyclopropylpropan-2-amine .

Amine Group Reactivity

The primary amine (as the free base) participates in nucleophilic reactions. Key transformations include:

Acylation

Reaction with acyl chlorides or anhydrides yields amides:

Alkylation

The amine reacts with alkyl halides to form secondary amines:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

Acid-Catalyzed Ring Opening

In the presence of strong acids (e.g., H₂SO₄), the ring opens to form linear alkanes:

Oxidative Ring Expansion

Oxidants like m-CPBA convert cyclopropanes to epoxides or ketones:

Salt-Specific Reactions

The hydrochloride salt form impacts solubility and reactivity:

Deprotonation for Free Amine

Treatment with NaOH releases the free amine for further reactions:

Stereochemical Considerations

The (2R)-configuration influences reaction outcomes:

Scientific Research Applications

Pharmacological Applications

1.1 H3 Receptor Modulation

One of the primary applications of (2R)-1-cyclopropylpropan-2-amine hydrochloride is its role as a modulator of the histamine H3 receptor. Compounds that interact with this receptor are significant in treating conditions related to memory, cognition, and neurological disorders. Research indicates that this compound can be effective in treating diseases associated with H3 receptor modulation, including:

- Cognitive Impairment : Studies suggest that H3 receptor antagonists can enhance cognitive functions, making this compound a candidate for treating Alzheimer's disease and other cognitive disorders .

- Neurological Disorders : The compound may also have therapeutic effects on various neurological conditions by modulating neurotransmitter release .

1.2 Cancer Treatment

Recent investigations have highlighted the potential of this compound in oncology. It has been proposed as a compound that can inhibit heat shock protein 70 (Hsp70) activity, which is often overexpressed in cancer cells. By inhibiting Hsp70, the compound could enhance the efficacy of conventional cancer therapies .

Medicinal Chemistry

2.1 Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with potentially enhanced pharmacological properties. Researchers are exploring modifications to improve selectivity and reduce side effects associated with H3 receptor antagonism and Hsp70 inhibition .

2.2 Drug Formulation

The compound is being investigated for use in drug formulations aimed at sustained release mechanisms. Its chemical stability and solubility characteristics make it suitable for incorporation into advanced drug delivery systems, which could improve patient compliance and therapeutic outcomes .

Biochemical Applications

3.1 Analytical Chemistry

In analytical chemistry, this compound serves as a versatile small molecule in various assays and biochemical studies. Its properties allow it to be used as an organic buffer in biological experiments, facilitating the study of enzymatic reactions and cellular processes .

3.2 Cell Culture Studies

The compound's role extends to cell culture applications where it is utilized to study cellular responses under different conditions. Its ability to modulate specific pathways makes it a valuable tool for understanding cellular mechanisms related to health and disease .

Case Studies

Mechanism of Action

The mechanism of action of (2R)-1-cyclopropylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2R)-1-cyclopropylpropan-2-amine hydrochloride with key analogs:

Key Observations

Oxygen-Containing Moieties: The cyclopropylmethoxy group in introduces steric bulk and polarity, which may affect binding affinity in biological targets . Halogenation: Fluorine in and improves metabolic stability and electronic properties, a common strategy in drug design .

Chirality :

- The (R)-configuration in the target compound and analogs (e.g., –13) is critical for enantioselective interactions in biological systems, such as receptor binding .

Q & A

How can the enantiomeric purity of (2R)-1-cyclopropylpropan-2-amine hydrochloride be optimized during synthesis?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Use chiral catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) to enhance stereochemical control . Monitor reaction conditions (temperature: 0–25°C; solvent: methanol/water mixtures) to minimize racemization. Post-synthesis, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to assess purity. Adjust the mobile phase (hexane:isopropanol, 90:10) to resolve enantiomers. For scale-up, maintain inert atmospheres to prevent degradation .

What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Expect peaks for cyclopropyl protons (δ 0.5–1.2 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.5–3.5 ppm). Compare with reference data for similar cyclopropyl amines .

- 13C NMR: Cyclopropyl carbons appear at δ 10–15 ppm; amine-bearing carbons at δ 40–50 ppm .

- HRMS: Validate molecular formula (C₆H₁₄ClN) with <2 ppm mass error. Use ESI+ mode for ionization .

- Chiral Analysis: Polarimetry or circular dichroism (CD) to confirm optical activity .

How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

Enantiomeric Impurity: Re-evaluate synthesis and purification steps (see FAQ 1).

Assay Conditions: Standardize receptor binding assays (e.g., serotonin 5-HT₂C receptors) using consistent buffer pH (7.4), temperature (37°C), and controls (reference ligands like SB-242084) .

Cell Line Variability: Use HEK293 cells stably transfected with human 5-HT₂C receptors to minimize off-target effects .

Data Normalization: Express activity as % inhibition relative to positive controls and validate with triplicate runs .

What computational strategies predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (PDB: 6BQG). Focus on hydrophobic pockets accommodating the cyclopropyl group and hydrogen bonds with the amine .

- QSAR Models: Train models on cyclopropylamine derivatives with known IC₅₀ values. Include descriptors like LogP (target ~2.5) and polar surface area (<60 Ų) .

- MD Simulations: Simulate ligand-receptor complexes for 100 ns to assess stability of binding poses .

What parameters are critical for scaling synthesis while preserving stereochemistry?

Methodological Answer:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Higher temps increase racemization risk |

| Catalyst Loading | 0.5–1 mol% | Lower amounts reduce cost but slow reaction |

| Purification | Chiral SFC (supercritical fluid chromatography) | Enhances enantiomeric resolution vs. standard HPLC |

Validate scalability with pilot batches (10–100 g) and track enantiomeric excess (EE) at each step .

How to design experiments evaluating this compound as a serotonin receptor modulator?

Methodological Answer:

Radioligand Binding Assays:

- Use [³H]-mesulergine for 5-HT₂C receptors. Incubate with 10 μM test compound; measure displacement with scintillation counting .

Functional Assays:

- Measure IP1 accumulation (HTRF assay) in transfected cells. EC₅₀/IC₅₀ values indicate agonism/antagonism .

Selectivity Screening:

- Test against 5-HT₂A/2B receptors to rule off-target effects. A >50-fold selectivity ratio supports therapeutic potential .

How to troubleshoot low yields in the cyclopropane ring formation step?

Methodological Answer:

Low yields often stem from:

- Inadequate Ring Strain Relief: Use transition-metal catalysts (e.g., Pd(OAc)₂) to stabilize intermediates .

- Side Reactions: Add radical inhibitors (e.g., BHT) to prevent oligomerization.

- Solvent Choice: Replace THF with DCM to improve solubility of cyclopropane precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.